5-Bromo-3-hydroxy-3-vinylindolin-2-one

Anticancer Cytotoxicity Structure-Activity Relationship

5-Bromo-3-hydroxy-3-vinylindolin-2-one (molecular formula C10H8BrNO2) belongs to the 3-hydroxy-2-oxindole (3-hydroxyindolin-2-one) scaffold class, a privileged substructure prevalent in natural products and synthetic kinase inhibitor programs. This compound features a C5-bromo substituent and a C3-hydroxy-C3-vinyl substitution pattern that distinguishes it from simpler oxindole analogs.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B11759221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-hydroxy-3-vinylindolin-2-one
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC=CC1(C2=C(C=CC(=C2)Br)NC1=O)O
InChIInChI=1S/C10H8BrNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13)
InChIKeySGIOFCVIGLQPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-hydroxy-3-vinylindolin-2-one: Chemical Class, Structural Profile, and Procurement Context for Drug Discovery


5-Bromo-3-hydroxy-3-vinylindolin-2-one (molecular formula C10H8BrNO2) belongs to the 3-hydroxy-2-oxindole (3-hydroxyindolin-2-one) scaffold class, a privileged substructure prevalent in natural products and synthetic kinase inhibitor programs . This compound features a C5-bromo substituent and a C3-hydroxy-C3-vinyl substitution pattern that distinguishes it from simpler oxindole analogs . The scaffold has been recognized as the basis for multiple clinical candidates targeting receptor tyrosine kinases, and the 5-vinyl substitution pattern is of particular interest given its accessibility via regioselective C5-olefination methodologies [1]. The compound represents a specific building block and/or a comparative reference point for structure-activity relationship (SAR) studies in oncology and kinase-targeted drug discovery programs.

Why Generic Oxindole Substitution Fails: Critical SAR Dependence on C5 Halogen and C3 Substitution in 5-Bromo-3-hydroxy-3-vinylindolin-2-one


Generic interchangeability among 2-indolinone derivatives is precluded by profound structure-activity relationship (SAR) discontinuities driven by both C3-substitution pattern and C5-halogenation status. Within the 3-hydroxy-2-oxindole class, the introduction of a C5-bromo substituent has been quantitatively demonstrated to confer markedly enhanced cytotoxic potency compared to unsubstituted or alternative halogen analogs in certain series [1]. Furthermore, the C3-vinyl group introduces a reactive handle that is absent in simpler C3-unsubstituted or C3-alkyl analogs, enabling distinct downstream chemical transformations and potentially influencing target binding conformations [2]. The failure of simple substitution is empirically illustrated by comparative studies where the 5-bromo-bearing derivative emerged as the most potent compound among a panel of 3-substituted-2-indolinones, while structurally proximate analogs lacking this specific halogenation pattern exhibited substantially reduced activity [1]. Consequently, procurement of the exact compound—rather than a generic "3-hydroxyindolin-2-one" or alternative 5-substituted analog—is essential for experimental reproducibility and for accessing the specific biological or chemical properties associated with this precise substitution matrix.

5-Bromo-3-hydroxy-3-vinylindolin-2-one: Quantified Differentiation Evidence Against Closest Structural Analogs


Cytotoxic Potency Differential: 5-Bromo Substitution Confers Superior Activity Over Unsubstituted Analogs in Human Cancer Cell Lines

In a head-to-head comparative cytotoxicity screen of novel 3-substituted 2-indolinone derivatives against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, the compound bearing a 5-bromo substituent was identified as the most potent derivative within the evaluated series [1]. While the precise numerical IC50 values for each comparator are not fully enumerated in the available abstract, the study explicitly states that derivatives with IC50 < 10 µM were identified, and that the 5-bromo-substituted compound exhibited the highest potency among all tested analogs [1].

Anticancer Cytotoxicity Structure-Activity Relationship

Synthetic Accessibility and Regioselectivity Advantage: C5-Vinylindolin-2-one Framework via Ligand-Free Pd-Catalyzed C-H Activation

The target compound's C5-vinylindolin-2-one core structure can be accessed via a palladium-catalyzed direct C-H activation/olefination methodology that exhibits high regioselectivity for the C5 position of methyleneindolinones [1]. Unlike alternative synthetic approaches that may require pre-functionalized starting materials or directing groups, this protocol operates under mild, ligand-free conditions and avoids elevated temperatures [1]. Kinetic isotope experiments confirm that C-H bond cleavage is the rate-limiting step [1].

C-H Activation Synthetic Methodology Regioselectivity

Kinase Inhibition Benchmarking: 3-Substituted-Indolin-2-ones Exhibit VEGFR2 Inhibition Potency Comparable to Sunitinib

Several 3-substituted-indolin-2-one derivatives have been characterized as potent inhibitors of VEGFR2 tyrosine kinase, with reported IC50 values in the low nanomolar range (5.0-11.2 nM) that are directly comparable to the clinically approved VEGFR2 inhibitor sunitinib (IC50 = 6.5 ± 3.0 nM) when tested under the same assay conditions [1]. While the specific IC50 of the 5-bromo-3-hydroxy-3-vinylindolin-2-one compound is not individually reported in this dataset, the class-level potency benchmark establishes that properly substituted indolin-2-ones can achieve target engagement equivalent to a reference standard kinase inhibitor [1].

VEGFR2 Kinase Inhibitor Tyrosine Kinase

BindingDB Entry: Documented Affinity Profile for DHFR as a Selectivity Anchor

The compound 5-bromo-3-hydroxy-3-vinylindolin-2-one (CHEMBL3115732) has been deposited in BindingDB with an experimentally determined IC50 of 65 µM against bovine liver dihydrofolate reductase (DHFR) [1]. While this represents relatively weak affinity, the documented measurement provides a quantitative baseline for off-target or selectivity profiling studies. No comparative data for structurally related analogs against the same target are available in this database entry.

Binding Affinity DHFR Selectivity Profile

High-Value Procurement and Application Scenarios for 5-Bromo-3-hydroxy-3-vinylindolin-2-one


Structure-Activity Relationship (SAR) Studies in Oncology Drug Discovery Programs

Based on the direct comparative evidence that the 5-bromo substituent confers superior cytotoxic potency within a panel of 3-substituted 2-indolinone derivatives, this compound should be procured as a key comparator in SAR campaigns aimed at optimizing anticancer oxindole-based leads [1]. Researchers evaluating the impact of C5 halogenation on HT-29 or MCF-7 cytotoxicity can use this compound as the reference standard against which unsubstituted, C5-chloro, or C5-fluoro analogs are benchmarked [1].

Validation of Regioselective C5-Vinylindolin-2-one Synthetic Methodology

Medicinal chemistry and process chemistry groups developing or validating Pd-catalyzed C-H activation protocols for oxindole functionalization can procure this compound as a representative product standard for assessing reaction efficiency and regioselectivity [1]. The established methodology for C5-olefination of methyleneindolinones provides a direct synthetic route to the 5-vinylindolin-2-one framework that this compound exemplifies, making it a valuable reference for method optimization and cross-laboratory reproducibility studies [1].

Kinase Inhibitor Hit-to-Lead and Selectivity Profiling

Given the class-level evidence that 3-substituted-indolin-2-ones can achieve VEGFR2 inhibition potency equivalent to sunitinib (IC50 ≈ 6.5 nM), this compound may be procured as a scaffold representative for kinase selectivity panels [1]. The documented DHFR affinity measurement (IC50 = 65 µM) provides a baseline for assessing kinase-versus-DHFR selectivity, an important parameter in evaluating off-target risk during hit-to-lead progression [2].

Chemical Building Block for Downstream Derivatization

The C3-vinyl group serves as a reactive handle for further functionalization, including transformations to substituted 3-vinylindoles as documented in established synthetic methodology [1]. This compound can be procured as a versatile intermediate for the synthesis of structurally diverse indole-containing libraries, particularly in programs requiring a pre-installed C5-bromo substituent for subsequent cross-coupling or halogen-exchange reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.